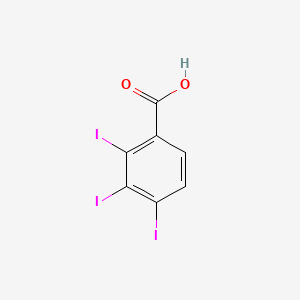![molecular formula C13H24 B14686175 1-[(Z)-hex-1-enyl]-2-methylcyclohexane CAS No. 34611-77-3](/img/structure/B14686175.png)
1-[(Z)-hex-1-enyl]-2-methylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hex-1-enyl group and a methyl group. The (Z) configuration indicates that the higher priority substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane typically involves the following steps:
Formation of the hex-1-enyl group: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Cyclohexane ring formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.
Substitution reactions: The hex-1-enyl group and the methyl group are introduced onto the cyclohexane ring through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors, followed by selective functionalization of the cyclohexane ring. The use of high-pressure reactors and specialized catalysts can enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Z)-hex-1-enyl]-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the double bond in the hex-1-enyl group, converting it to a saturated alkyl chain.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms onto the cyclohexane ring or the hex-1-enyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: Halogenated cyclohexanes and alkenes
Wissenschaftliche Forschungsanwendungen
1-[(Z)-hex-1-enyl]-2-methylcyclohexane has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(E)-hex-1-enyl]-2-methylcyclohexane: The (E) isomer with substituents on opposite sides of the double bond.
1-hexyl-2-methylcyclohexane: A saturated analog without the double bond.
2-methylcyclohexanol: A hydroxylated derivative.
Uniqueness
1-[(Z)-hex-1-enyl]-2-methylcyclohexane is unique due to its (Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration may result in different physical properties, such as boiling point and solubility, compared to its (E) isomer or saturated analogs.
Eigenschaften
CAS-Nummer |
34611-77-3 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
1-[(Z)-hex-1-enyl]-2-methylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h6,10,12-13H,3-5,7-9,11H2,1-2H3/b10-6- |
InChI-Schlüssel |
AOTSAWDDMPEWGA-POHAHGRESA-N |
Isomerische SMILES |
CCCC/C=C\C1CCCCC1C |
Kanonische SMILES |
CCCCC=CC1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



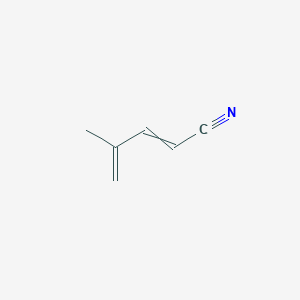

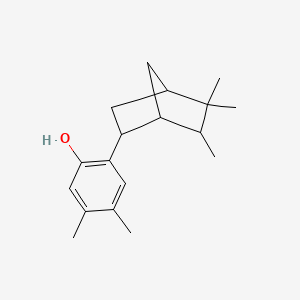

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
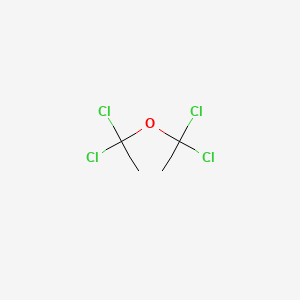
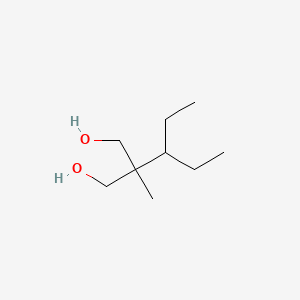

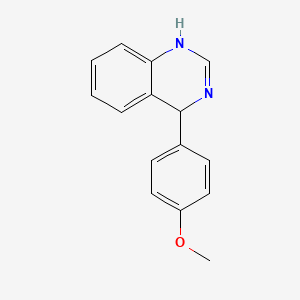
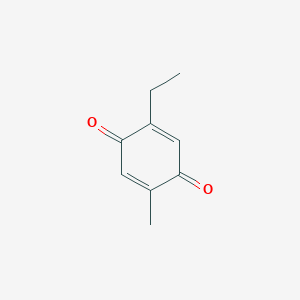
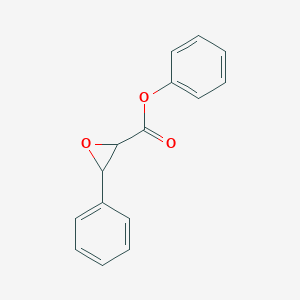
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
